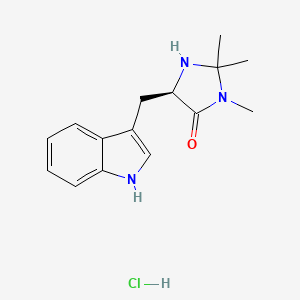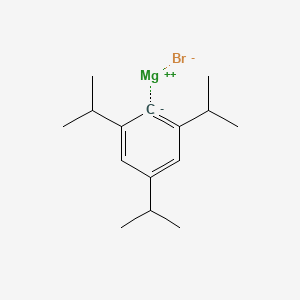
3-oxo-N-phenyldodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 3-oxo-C12-aniline involves synthetic routes that typically include the reaction of dodecanoic acid with aniline under specific conditions. The reaction conditions often involve the use of a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of dodecanoic acid and the amine group of aniline . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-oxo-C12-aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aniline group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Wissenschaftliche Forschungsanwendungen
3-oxo-C12-aniline has several scientific research applications:
Chemistry: It is used as a model compound to study quorum sensing mechanisms in bacteria.
Biology: It serves as an inhibitor of the LasR receptor in Pseudomonas aeruginosa, making it useful in studying bacterial communication and biofilm formation.
Medicine: Research on this compound can lead to the development of new antimicrobial agents targeting quorum sensing pathways.
Industry: It can be used in the development of coatings and materials that prevent bacterial colonization.
Wirkmechanismus
The mechanism of action of 3-oxo-C12-aniline involves its interaction with the LasR receptor in Pseudomonas aeruginosa. By mimicking the native 3-oxo-C12 acyl homoserine lactone signal, it binds to the LasR receptor and inhibits its activity. This inhibition disrupts the quorum sensing mechanism, preventing the bacteria from coordinating activities such as biofilm formation and virulence factor production .
Vergleich Mit ähnlichen Verbindungen
3-oxo-C12-aniline can be compared with other similar compounds such as:
N-(3-oxododecanoyl)-L-homoserine lactone: Another quorum sensing signal molecule used by Pseudomonas aeruginosa.
N-(3-oxooctanoyl)-DL-homoserine lactone: A shorter-chain analog with similar quorum sensing inhibitory properties.
N-Butyryl-DL-homoserine lactone: A compound with a different acyl chain length affecting its binding affinity and inhibitory activity.
3-oxo-C12-aniline is unique due to its non-hydrolysable aniline head group, which provides stability and strong inhibitory activity against the LasR receptor.
Eigenschaften
Molekularformel |
C18H27NO2 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
3-oxo-N-phenyldodecanamide |
InChI |
InChI=1S/C18H27NO2/c1-2-3-4-5-6-7-11-14-17(20)15-18(21)19-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3,(H,19,21) |
InChI-Schlüssel |
GYOZLHQAMICVMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)CC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















